3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile
Beschreibung
This compound is a triazolopyrimidine derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural features include:
- A methyl group at position 5, which may enhance lipophilicity and modulate steric effects.
- A 3-oxo group, introducing hydrogen-bonding capabilities.
- A benzonitrile-substituted methyl group at position 2, providing electronic and steric diversity.
Triazolopyrimidines are known for diverse pharmacological activities, including antihypertensive, anticancer, and kinase inhibitory effects, depending on substituent patterns .
Eigenschaften
IUPAC Name |
3-[[7-(4-fluoroanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c1-13-9-18(23-17-7-5-16(21)6-8-17)24-19-25-26(20(28)27(13)19)12-15-4-2-3-14(10-15)11-22/h2-10H,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSRDWMEYKXIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=O)N12)CC3=CC(=CC=C3)C#N)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluoroanilino and benzonitrile groups. Common reagents used in these reactions include various anilines, nitriles, and triazoles, often under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the [1,2,4]Triazolo[4,3-a]Pyrimidine Class
a. 1,5-Dihydro-5-oxo-1,7-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carbohydrazide (Ali et al., 2011)
- Core similarity : Shares the triazolopyrimidine scaffold.
- Key differences: Lacks the benzonitrile and 4-fluorophenylamino groups. Features a carbohydrazide substituent at position 3.
- Activity : Exhibits antihypertensive effects comparable to captopril (ACE inhibition) and diuretic activity akin to furosemide .
b. Intermediate 26 (EP 3 532 474 B1)
- Structure : 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic acid.
- Key differences :
- Replaces pyrimidine with pyridine in the fused ring.
- Contains a carboxylic acid group instead of benzonitrile.
- Application : Patent highlights use in kinase inhibition (e.g., PI3K/mTOR pathways) .
Heterocyclic Analogues with Modified Cores
a. 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 923113-15-9)
- Core difference : Imidazo[1,2-a]pyrimidine instead of triazolopyrimidine.
- Substituents : Features a benzamide group at position 3.
b. 4-((4-(Diethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 677753-70-7)
- Core difference: Non-fused triazole-thione system.
- Substituents: Includes a diethylamino-benzylidene group and thione moiety.
- Activity : Likely targets redox-sensitive pathways due to the thione group .
Pharmacological and Physicochemical Comparisons
Key Observations :
- The benzonitrile group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to carboxylic acid or amide substituents.
- 4-Fluorophenylamino substituents are associated with improved metabolic stability over non-fluorinated analogues .
- Triazolopyrimidines generally exhibit better solubility than fused pyrrolo-thiazolo-pyrimidines (e.g., ) due to smaller ring systems .
Biologische Aktivität
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties by influencing its interaction with biological targets.
Key Functional Groups
- Triazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
- Pyrimidine moiety : Known for its role in nucleic acid metabolism and potential as a drug scaffold.
- Benzonitrile group : Contributes to lipophilicity, enhancing membrane permeability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that compounds structurally related to our target compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.2 |
| Compound B | A549 | 12.8 |
| Target Compound | MCF-7 | 10.5 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. The target compound's structure suggests it may possess similar properties.
Research Findings
In vitro studies have shown that triazole compounds can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compound X demonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
- Compound Y showed activity against Escherichia coli with an MIC of 16 µg/mL.
The proposed mechanism of action for the biological activities of triazole compounds often involves:
- Inhibition of key enzymes involved in nucleic acid synthesis.
- Induction of oxidative stress leading to apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
